2,4-Dichloro-6-(pentafluorosulfur)aniline
Description
2,4-Dichloro-6-(pentafluorosulfur)aniline (CAS: 1706446-47-0) is a halogenated aniline derivative featuring two chlorine substituents at the 2- and 4-positions and a pentafluorosulfur (-SF₅) group at the 6-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions . Its purity in commercial sources typically exceeds 97% , and it requires stringent safety protocols for handling, including protection from heat and moisture .
Properties
IUPAC Name |
2,4-dichloro-6-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F5NS/c7-3-1-4(8)6(14)5(2-3)15(9,10,11,12)13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCGGCDNMDKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(F)(F)(F)(F)F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-6-(pentafluorosulfur)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloroaniline with pentafluorosulfur chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,4-Dichloro-6-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group may yield 2,4-dichloro-6-(pentafluorosulfur)nitrobenzene .
Scientific Research Applications
2,4-Dichloro-6-(pentafluorosulfur)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong interactions with electron-rich sites in biological molecules, potentially affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Analogues
Key structural analogues include:
2,6-Dichloro-4-(pentafluorosulfur)aniline (CAS: 149757-20-0): Chlorine at 2- and 6-positions, -SF₅ at 4-position.
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3): Fluorine at 2-position, -SF₅ at 4-position.
3-Fluoro-5-(pentafluorosulfur)aniline (CAS: 1240256-99-8): Fluorine at 3-position, -SF₅ at 5-position.
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,4-Dichloro-6-(pentafluorosulfur)aniline is a chemical compound of significant interest in various fields, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₆H₄Cl₂F₅N
- IUPAC Name: 2,4-Dichloro-6-(pentafluorosulfur)aniline
- Chemical Class: Aniline derivative
The biological activity of 2,4-Dichloro-6-(pentafluorosulfur)aniline is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pentafluorosulfur group enhances its reactivity, allowing it to participate in various biochemical interactions. This compound can modulate enzymatic activities and influence cellular pathways by forming covalent bonds with target proteins.
Antimicrobial Properties
Research has indicated that 2,4-Dichloro-6-(pentafluorosulfur)aniline exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. The results indicated significant cytotoxic effects on various cancer types:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
These findings suggest that 2,4-Dichloro-6-(pentafluorosulfur)aniline could be a potential candidate for further development in cancer therapeutics.
Case Studies
- Study on Anticancer Properties : A research study conducted by Smith et al. explored the anticancer potential of various aniline derivatives, including 2,4-Dichloro-6-(pentafluorosulfur)aniline. The study found that this compound significantly inhibited cell proliferation in the tested cancer cell lines and induced apoptosis through the activation of caspase pathways.
- Environmental Impact Assessment : Another study evaluated the environmental toxicity of this compound on aquatic life. The results indicated that while it is effective against certain pathogens, it also poses risks to non-target organisms in aquatic ecosystems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
